Caspase-3/7 Inhibitor I

Overview

Description

MMPSI is a potent and selective small molecule inhibitor of caspase 3 and caspase 7. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. MMPSI has shown significant potential in reducing ischemia-reperfusion-induced infarct size in isolated rabbit hearts and reducing apoptosis in both ischemic myocardium and isolated cardiomyocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMPSI involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of MMPSI would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

MMPSI primarily undergoes reactions typical of small molecule inhibitors, including binding to the active sites of caspase 3 and caspase 7. It may also undergo metabolic reactions in the body, leading to its breakdown and elimination.

Common Reagents and Conditions

The synthesis of MMPSI would involve common reagents used in organic synthesis, such as solvents, catalysts, and protective groups. Specific conditions, such as temperature, pressure, and pH, would be optimized to achieve the desired reactions.

Major Products Formed

The major product formed from the synthesis of MMPSI is the active inhibitor itself. During metabolic reactions in the body, various metabolites may be formed, which would be studied for their pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

MMPSI has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: MMPSI serves as a model compound for studying the inhibition of protease enzymes and the design of selective inhibitors.

Biology: It is used to study the role of caspases in apoptosis and inflammation, providing insights into cellular processes and disease mechanisms.

Medicine: MMPSI has potential therapeutic applications in conditions involving excessive apoptosis, such as ischemic heart disease, neurodegenerative disorders, and certain cancers.

Industry: The compound may be used in the development of new drugs and therapeutic agents targeting caspase enzymes.

Mechanism of Action

MMPSI exerts its effects by selectively binding to the active sites of caspase 3 and caspase 7, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby reducing cell death. The molecular targets of MMPSI are the active sites of caspase 3 and caspase 7, and the pathways involved include the intrinsic and extrinsic apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Z-VAD-FMK: A pan-caspase inhibitor that inhibits multiple caspases, including caspase 3 and caspase 7.

Q-VD-OPh: Another broad-spectrum caspase inhibitor with similar applications in apoptosis research.

Uniqueness

MMPSI is unique in its selectivity for caspase 3 and caspase 7, making it a valuable tool for studying the specific roles of these enzymes in apoptosis. Its potency and selectivity distinguish it from other broad-spectrum caspase inhibitors, allowing for more targeted research and potential therapeutic applications.

Biological Activity

Caspase-3/7 Inhibitor I is a potent and selective inhibitor of the caspases involved in the apoptotic pathway, specifically targeting caspase-3 and caspase-7. This compound has garnered attention for its potential therapeutic applications in various diseases where apoptosis plays a crucial role, such as neurodegenerative disorders and cancer.

This compound is classified as an isatin sulfonamide-based compound. Its chemical formula is with a molecular weight of 324.4 Da. The inhibitor exhibits the following binding affinities:

| Caspase | Ki (nM) | IC50 (nM) |

|---|---|---|

| Caspase-3 | 60 | 120 |

| Caspase-7 | 170 | Not specified |

| Caspase-9 | 3100 | Not specified |

| Other Caspases | >25000 | Not specified |

The selectivity of this inhibitor for caspases-3 and -7 is attributed to unique hydrophobic residues located in the S2 pocket surrounding the catalytic cysteine residue, which enhances binding affinity compared to other caspases .

This compound functions by reversibly binding to the active site of caspases, thereby inhibiting their enzymatic activity. This inhibition prevents the cleavage of various substrates that leads to apoptosis. The inhibitor has been shown to effectively block apoptosis in several experimental models:

- Jurkat Cells : In camptothecin-treated Jurkat cells, the inhibitor demonstrated an IC50 value of approximately 50 µM, indicating effective suppression of apoptosis .

- Chondrocytes : The inhibitor achieved a 44% reduction in apoptosis at 10 µM and up to 98% at 50 µM, showcasing its potency in protecting chondrocytes from apoptotic stimuli .

In Vitro Studies

- CellEvent™ Assay : A robust assay using CellEvent™ Caspase-3/7 Green detection reagent indicated that pretreatment with this compound resulted in nearly complete inhibition of fluorescence signal, confirming its effectiveness in preventing caspase activation during apoptosis .

- Neuroprotective Effects : Research has highlighted the neuroprotective potential of caspase inhibitors, including this compound, in rodent models of traumatic brain injury (TBI) and spinal cord injury (SCI). For instance, treatment with other caspase inhibitors has shown significant attenuation of apoptosis and improvement in functional outcomes following SCI .

Clinical Implications

The inhibition of caspases by compounds like this compound may have therapeutic implications for conditions characterized by excessive apoptosis, such as neurodegenerative diseases and certain cancers. By selectively inhibiting these executioner caspases, it may be possible to protect neurons from degeneration or reduce tumor cell death under specific conditions.

Properties

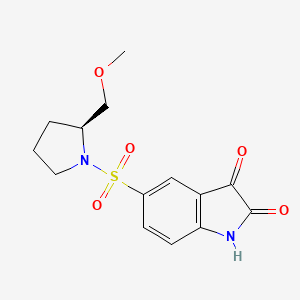

IUPAC Name |

5-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-21-8-9-3-2-6-16(9)22(19,20)10-4-5-12-11(7-10)13(17)14(18)15-12/h4-5,7,9H,2-3,6,8H2,1H3,(H,15,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQMNVJNDYLJSF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431688 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220509-74-0 | |

| Record name | Caspase-3/7 Inhibitor I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.